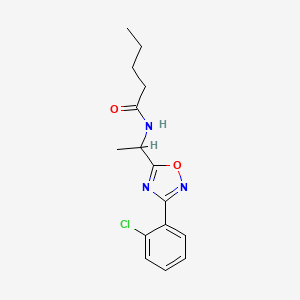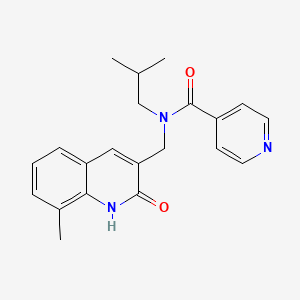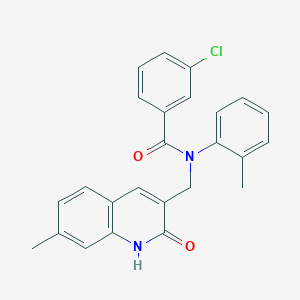
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a synthetic compound with potential applications in scientific research. It is a member of the benzamide class of compounds and is known for its ability to modulate certain biological processes. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but it is believed to act by binding to specific targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, including protein kinases and G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinases, which play a role in various cellular processes. It has also been shown to modulate the activity of certain receptors, including G protein-coupled receptors, which are involved in cell signaling and communication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its ability to modulate specific biological processes. This makes it a useful tool for studying various cellular and molecular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One direction is to further investigate its mechanism of action and identify its specific targets in the body. This could lead to the development of more potent and selective compounds for use in drug discovery. Another direction is to explore its potential applications in specific disease areas, such as cancer or neurodegenerative diseases. Additionally, more research is needed to fully understand its advantages and limitations for use in lab experiments.
Synthesemethoden
The synthesis of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves several steps. The starting material is 2-hydroxy-7-methylquinoline, which is reacted with o-tolyl isocyanate to form the corresponding urea. The urea is then reacted with thionyl chloride and benzoyl chloride to form the benzamide. Finally, the benzamide is reacted with thionyl chloride and phosphorus oxychloride to introduce the chloro group.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has potential applications in several areas of scientific research. It has been shown to modulate the activity of certain enzymes and receptors, making it useful for studying various biological processes. It has also been used as a tool compound for drug discovery, as it can serve as a lead compound for the development of more potent and selective compounds.
Eigenschaften
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-10-11-18-13-20(24(29)27-22(18)12-16)15-28(23-9-4-3-6-17(23)2)25(30)19-7-5-8-21(26)14-19/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFBNKGZGNTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



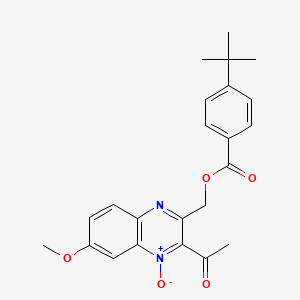
![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)



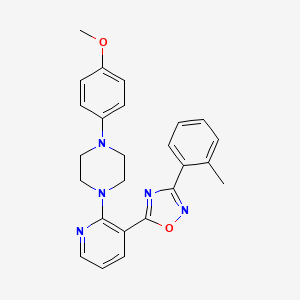

![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

